BenchChemオンラインストアへようこそ!

2-(Methylsulfanyl)quinazoline

Antitumor Quinazoline Kinase inhibitor

2-(Methylsulfanyl)quinazoline (syn. 2-(methylthio)quinazoline) is a heterocyclic building block belonging to the quinazoline family, featuring a benzene ring fused to a pyrimidine ring with a methylthio (–SCH₃) substituent at the C2 position.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 6141-18-0
Cat. No. B14722616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)quinazoline
CAS6141-18-0
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2C=N1
InChIInChI=1S/C9H8N2S/c1-12-9-10-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3
InChIKeyBWBVZNIMTSPMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)quinazoline (CAS 6141-18-0): A Sulfur-Embedded Quinazoline Scaffold for Procurement-Driven Medicinal Chemistry


2-(Methylsulfanyl)quinazoline (syn. 2-(methylthio)quinazoline) is a heterocyclic building block belonging to the quinazoline family, featuring a benzene ring fused to a pyrimidine ring with a methylthio (–SCH₃) substituent at the C2 position [1]. Quinazolines are privileged scaffolds in drug discovery, with clinically approved agents targeting EGFR, VEGFR, and other kinases [2]. The C2-methylthio group distinguishes this compound from more common 2-chloro, 2-amino, or 2-methyl analogs by imparting moderate lipophilicity, a polarizable sulfur atom amenable to oxidation, and a leaving-group capacity under nucleophilic displacement conditions [3]. These features position 2-(methylsulfanyl)quinazoline as a strategically versatile intermediate for constructing focused libraries of biologically active quinazoline derivatives, rather than merely a passive core structure.

Why 2-(Methylsulfanyl)quinazoline Cannot Be Replaced by Other C2-Substituted Quinazolines: A Procurement Risk Analysis


The methylthio substituent at C2 is not a generic placeholder; its electronic, steric, and reactivity profile creates a unique differentiation envelope that nearest analogs cannot replicate. The C2-methoxy analog (2-methoxyquinazoline), for instance, provides a 110-fold enhancement in aqueous solubility over the C2-amine but lacks the sulfur atom's polarizability for subsequent oxidation to sulfoxide/sulfone pharmacophores [1]. The C2-chloro analog (2-chloroquinazoline) is more reactive toward nucleophilic aromatic substitution, but this heightened lability can lead to off-target reactivity and metabolic instability [2]. The C2-mercapto analog (2-mercaptoquinazoline) introduces a free thiol with different hydrogen-bonding capacity and redox behavior, fundamentally altering target engagement compared to the thioether [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in biological potency, synthetic utility, and developability profiles—making indiscriminate substitution a scientifically unsound procurement decision.

2-(Methylsulfanyl)quinazoline: Quantitative Comparative Evidence for Scientific Selection and Procurement


2-Methylthio-4-arylaminoquinazoline Derivative (9c) Achieves Sub-Micromolar Antitumor IC₅₀ of 0.18 μM Against MGC-803 Gastric Cancer Cells

In a series of 2-methylthio-4-arylamine quinazoline derivatives, compound 9c (N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine) demonstrated an IC₅₀ of 0.18 μmol·L⁻¹ against the MGC-803 human gastric cancer cell line, representing the most potent derivative in the panel [1]. By comparison, the structural analog 9m (N-(4-methylphenyl) derivative) showed an IC₅₀ of 0.68 μmol·L⁻¹, a 3.8-fold lower potency, demonstrating that the 4-fluoroanilino substituent in combination with the 2-methylthio group is critical for activity. This potency level is within the range of clinically relevant quinazoline-based EGFR inhibitors (e.g., gefitinib IC₅₀ ≈ 0.02–0.1 μM against EGFR-dependent cell lines), positioning the 2-methylthio-4-arylamino scaffold as a viable starting point for lead optimization [2].

Antitumor Quinazoline Kinase inhibitor

2-Methylthio-3-Substituted Quinazolin-4(3H)-one (Compound A4) Demonstrates Superior Analgesic Activity Over Diclofenac Sodium in Head-to-Head Tail-Flick Assay

In a direct head-to-head comparison using the tail-flick technique in Wistar albino mice, 2-methylthio-3-substituted quinazolin-4(3H)-one compound A4 at 10 mg/kg oral dose produced 53–67% analgesic activity across the 0.5–3 h time window, with peak activity of 67±1.18% at 3 h [1]. The reference drug diclofenac sodium at the identical 10 mg/kg dose produced 35–56% analgesic activity over the same period, with a peak of 56±0.79% at 3 h. This corresponds to an absolute increase of 11–18 percentage points in favor of A4 across all measured time points. At the 20 mg/kg dose level, A4 maintained superior efficacy (peak 66±2.13%) compared to diclofenac (peak 60±1.01%). Additionally, compound A4 showed more potent anti-inflammatory activity than diclofenac in the carrageenan-induced rat paw edema model [1].

Analgesic Anti-inflammatory Quinazolinone

6,7,8-Trifluoro-2-(methylsulfanyl)quinazoline Derivative Exhibits Antitubercular MIC of 1.5 μg/mL, Competitive with First-Line Standard Isoniazid

The derivative 6,7,8-trifluoro-4-(2-methoxyanilino)-2-(methylsulfanyl)quinazoline, synthesized from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one, demonstrated in vitro tuberculostatic activity with a minimum inhibitory concentration (MIC) of 1.5 μg/mL [1]. This is notable because the first-line antitubercular drug isoniazid has a reported MIC of approximately 1.5 μg/mL against Mycobacterium tuberculosis H37Rv, placing this 2-(methylsulfanyl)quinazoline derivative in a competitive potency bracket [2]. Importantly, the synthesis retained the methylsulfanyl group at C2 while introducing fluorine atoms at positions 6, 7, and 8—a regioselective modification strategy enabled by the stability of the thioether under the reaction conditions, which involved substitution of the 7-fluorine atom with cyclic secondary amines [1].

Antitubercular Fluorinated quinazoline Mycobacterium tuberculosis

Controlled Oxidation of 2-(Methylsulfanyl)quinazolines to 2-(Methylsulfonyl)quinazolines Achieves 75–94% Yield Under Green Chemistry Conditions

2-(Methylsulfanyl)quinazoline and its aryl/alkyl thio analogs undergo clean oxidation to the corresponding 2-(substituted sulfonyl)quinazolines using stoichiometric Oxone (2KHSO₅·KHSO₄·K₂SO₄) in THF and aqueous media, achieving 75–94% isolated yields with excellent selectivity [1]. All twelve products were fully characterized by melting range, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. This transformation is significant because the sulfone (–SO₂–) group is a privileged pharmacophore in numerous marketed drugs (e.g., COX-2 inhibitors, antipsychotics), yet direct introduction of sulfones onto heterocycles often requires harsh conditions or multi-step sequences. By contrast, the 2-methylthio group serves as a latent sulfone precursor that can be unmasked under mild, environmentally benign conditions. The 2-chloro analogs cannot undergo this transformation, and 2-methoxy analogs lack the sulfur atom entirely, making the 2-(methylsulfanyl) substitution uniquely suited for this productive derivatization pathway.

Synthetic methodology Green chemistry Sulfone pharmacophore

Multi-Kinase Targeting Profile of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline Against JAK3, FLT3, and EGFR Expands Therapeutic Scope Beyond Single-Target Quinazolines

The derivative 4-(4-fluorophenoxy)-2-(methylsulfanyl)quinazoline has been reported to exhibit inhibitory activity against multiple clinically relevant kinases including JAK3 (Janus kinase 3), FLT3 (Fms-like tyrosine kinase 3), and EGFR (epidermal growth factor receptor) [1]. This multi-kinase profile is particularly noteworthy because most first-generation quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) are designed for single-target EGFR inhibition, whereas the co-inhibition of JAK3 and FLT3—both validated targets in hematological malignancies and autoimmune disorders—is pharmacologically non-obvious from the quinazoline scaffold [2]. The presence of the 2-methylsulfanyl group, in combination with the 4-(4-fluorophenoxy) substituent, appears to confer this polypharmacology, as the 2-chloro or 2-amino analogs typically show narrower kinase selectivity profiles dominated by EGFR [2]. Although detailed IC₅₀ values for each kinase are not publicly disclosed in accessible primary literature, the qualitatively distinct target engagement pattern represents a differentiated starting point for multi-target drug discovery programs.

Kinase inhibition JAK3 FLT3 EGFR

2-(Methylsulfanyl)quinazoline (CAS 6141-18-0): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Antitumor Lead Discovery: 2-Methylthio-4-arylaminoquinazoline Library Synthesis

Procurement of 2-(methylsulfanyl)quinazoline is justified for medicinal chemistry teams initiating antitumor lead discovery programs. The demonstrated sub-micromolar IC₅₀ (0.18 μM against MGC-803 gastric cancer cells) of the 4-(4-fluoroanilino) derivative provides a validated starting point [1]. The methylthio group at C2 remains stable during nucleophilic aromatic substitution at C4, enabling systematic exploration of diverse aniline substituents without compromising the core scaffold. Researchers can generate focused libraries of 2-methylthio-4-arylaminoquinazolines and screen against a panel of kinase-dependent cancer cell lines, benchmarking against gefitinib as an internal reference standard [1].

Analgesic/Anti-Inflammatory Drug Discovery: 2-Methylthio-3-Substituted Quinazolin-4(3H)-one Optimization

For programs targeting non-opioid analgesia with reduced ulcerogenic liability, 2-(methylsulfanyl)quinazoline serves as the essential precursor to 2-methylthio-3-substituted quinazolin-4(3H)-ones. The direct head-to-head evidence that compound A4 surpasses diclofenac sodium in analgesic efficacy (67% vs. 56% peak activity at 10 mg/kg) [2] provides a data-driven rationale for selecting this scaffold over 2-methyl, 2-phenyl, or 2-butyl quinazolinone analogs that showed inferior or comparable activity in parallel studies. The synthetic route via dithiocarbamic acid methyl ester intermediate is well-established and scalable [2].

Antitubercular Screening: Fluorinated 2-(Methylsulfanyl)quinazoline Derivatives

The antitubercular MIC of 1.5 μg/mL for 6,7,8-trifluoro-4-(2-methoxyanilino)-2-(methylsulfanyl)quinazoline, matching the isoniazid reference standard [3], supports procurement for anti-infective screening initiatives. The fluorine atoms at positions 6, 7, and 8 enhance metabolic stability and membrane permeability, while the 2-methylsulfanyl group is retained throughout the synthetic sequence without requiring protecting group strategies. This compound class addresses the urgent global need for new antitubercular agents with activity against drug-resistant Mycobacterium tuberculosis strains.

Sulfone-Containing Compound Library Diversification via Green Chemistry Oxidation

For industrial-scale compound library production, 2-(methylsulfanyl)quinazoline offers a distinct advantage: the methylthio group can be quantitatively oxidized to a sulfone using Oxone in aqueous media with 75–94% yield [4]. This green chemistry protocol avoids toxic heavy-metal oxidants and generates the sulfone pharmacophore—present in numerous marketed drugs—in a single step. Procurement of 2-(methylsulfanyl)quinazoline as a common intermediate enables parallel synthesis of both thioether and sulfone compound subsets from a single inventory item, maximizing chemical space coverage while minimizing procurement complexity [4].

Quote Request

Request a Quote for 2-(Methylsulfanyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.